6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the reaction of 2-phenylimidazo[1,2-a]pyridine with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an ice bath to maintain low temperatures, ensuring the stability of the intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of imines or thioethers.
Scientific Research Applications
6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Acts as a ligand in coordination chemistry and can be used in the study of enzyme mechanisms.
Medicine: Investigated for its potential as an antituberculosis agent and other therapeutic applications.
Industry: Utilized in the development of advanced materials, such as luminescent dyes and sensors.
Mechanism of Action
The mechanism of action of 6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other imidazo[1,2-a]pyridine derivatives:
2-Phenylimidazo[1,2-a]pyridine: Similar structure but lacks the aldehyde group, affecting its reactivity and applications.
6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Contains a chlorine substituent, which can alter its chemical properties and biological activity.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Exhibits different functional groups, leading to varied applications in medicinal chemistry.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C14H10N2O |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H10N2O/c17-10-13-8-15-14-7-6-12(9-16(13)14)11-4-2-1-3-5-11/h1-10H |
InChI Key |
WGZNNZNJEVYEDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=NC=C3C=O)C=C2 |
Origin of Product |
United States |
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